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Compound of Interest

Compound Name: Fura Red AM

Cat. No.: B15139589

Application Notes and Protocols for Researchers,
Scientists, and Drug Development Professionals

This document provides a detailed protocol for loading cultured neurons with Fura Red AM, a
ratiometric fluorescent indicator used to measure intracellular calcium concentration. Fura Red
is excitable by visible light, which can reduce phototoxicity compared to UV-excitable indicators
like Fura-2. When used in combination with a green fluorescent calcium indicator such as Fluo-
3, Fluo-8®, or Cal-520®, Fura Red allows for ratiometric measurements of calcium dynamics.

Principle of Fura Red AM Loading and Calcium
Measurement

Fura Red AM, an acetoxymethyl (AM) ester derivative of Fura Red, is a lipophilic molecule that
can readily cross the cell membrane of live neurons. Once inside the cell, ubiquitous
intracellular esterases cleave the AM ester groups, trapping the now hydrophilic Fura Red
molecule within the cytoplasm. The fluorescence of Fura Red is dependent on the
concentration of free cytosolic calcium ([Caz*]i). While Fura Red itself is not a ratiometric dye in
the same way as Fura-2, it is often used in combination with other indicators for ratiometric
analysis. For standalone use, changes in fluorescence intensity at its emission wavelength
correlate with changes in intracellular calcium.

Experimental Protocols
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Materials and Reagents

e Fura Red, AM (acetoxymethyl ester)

» High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

e Pluronic® F-127

e Probenecid

e Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution (phenol red-free)
e Bovine Serum Albumin (BSA, optional)

o Cultured neurons on glass coverslips or in microplates

Solution Preparation
1. Fura Red AM Stock Solution (1-5 mM)

o Prepare a stock solution of Fura Red AM in high-quality anhydrous DMSO. For example, to
make a 1 mM stock solution, dissolve 1 mg of Fura Red, AM in 918.28 uL of DMSO.[1]

e Itis recommended to prepare the stock solution on the day of the experiment. If storage is
necessary, aliquot the stock solution into tightly sealed vials and store at -20°C, protected
from light and moisture, for up to three months.[2]

2. 10% (w/v) Pluronic® F-127 Stock Solution

e Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.

e Gently heat the solution to 40-50°C for about 30 minutes to aid dissolution.[2]
» Store at room temperature; do not freeze.[2]

3. Probenecid Stock Solution (25 mM)

o Probenecid helps to inhibit organic anion transporters, reducing the leakage of the de-
esterified dye from the cells.[2]
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» Dissolve 72 mg of Probenecid in 0.3 mL of 1 M NaOH.[2]
» Bring the final volume to 10 mL with HHBS or your buffer of choice.[2]

» Aliquot and store at -20°C, protected from light.[2]

Fura Red AM Loading Protocol for Neurons

This protocol is a general guideline and may require optimization for specific neuronal cell
types and experimental conditions.

Step 1: Prepare the Loading Buffer

o Prepare the loading buffer using a physiological solution such as HBSS or Tyrode's solution,
ensuring it is phenol red-free to minimize background fluorescence.[3][4]

e For a final Fura Red AM concentration of 2-5 uM, dilute the Fura Red AM stock solution into
the loading buffer.[2]

o To aid in the dispersion of the water-insoluble Fura Red AM, add Pluronic® F-127 to a final
concentration of 0.02-0.04%.[2] To do this, first mix the required volume of Fura Red AM
stock with an equal volume of 10% Pluronic® F-127 stock before diluting in the loading
buffer.

« If dye leakage is a concern, add Probenecid to the loading buffer to a final concentration of
1-2.5 mM.[2]

» Vortex the final loading solution vigorously for at least one minute to ensure the dye is fully
dispersed.[3][5]

Step 2: Cell Loading
e Remove the culture medium from the neurons.
o Gently wash the cells once with pre-warmed (37°C) loading buffer (without the dye).

e Add the Fura Red AM loading solution to the cells.
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 Incubate the cells for 30-60 minutes at 37°C in a dark incubator.[3][4][5] The optimal loading
time can vary between cell types and should be determined empirically.[3][6]

Step 3: Washing and De-esterification
» After incubation, remove the loading solution.

o Wash the cells 2-3 times with fresh, pre-warmed loading buffer (without the dye, but
containing Probenecid if used during loading) to remove any extracellular Fura Red AM.

e Add fresh, pre-warmed buffer (with Probenecid if applicable) to the cells and incubate for an
additional 30 minutes at 37°C. This allows for the complete de-esterification of the Fura Red
AM by intracellular esterases.[4]

Step 4: Imaging
e Mount the coverslip with the loaded neurons onto an imaging chamber.
o Perfuse the cells with the imaging buffer (e.g., Tyrode's solution).

» Excite the Fura Red at approximately 435 nm and 470 nm and measure the emission at
around 630 nm and 650 nm, respectively.[2] The specific wavelengths may vary depending
on the imaging setup.

Data Presentation

Table 1: Summary of Quantitative Parameters for Fura Red AM Loading
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Parameter Recommended Range Notes

Prepare fresh or store at -20°C

Fura Red AM Stock Conc. 1-5 mM in DMSO o
in aliquots.[2]
] Optimal concentration should
Final Fura Red AM Conc. 2-5 uM ) B
be determined empirically.[2]
Pluronic® F-127 Final Conc. 0.02-0.04% Aids in dye solubilization.[2]
o Reduces dye leakage from
Probenecid Final Conc. 1-2.5mM
cells.[2]
Can range from 15 min to 2
Loading Incubation Time 30-60 minutes hours depending on cell type.
[3][6]
) Room temperature can also be
Loading Temperature 37°C
tested.[3]
o ] ) Ensures complete cleavage of
De-esterification Time 30 minutes
AM esters.[4]
Excitation Wavelengths ~435 nm /470 nm [2]
Emission Wavelengths ~630 nm /650 nm [2]

Mandatory Visualization
Experimental Workflow Diagram

De-esterification
(30 min, 37°C)

Incubate with Fura Red AM
(30-60 min, 37°C)

Wash to Remove
Extracellular Dye

Prepare Stock Solutions
[ (Fura Red AM, Pluronic F-127, Probenecid) | PRI BT ag| VEERTETES ]

Calcium Imaging

Click to download full resolution via product page

Caption: Fura Red AM loading workflow for neurons.

Signaling Pathway Diagram
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Caption: Mechanism of Fura Red AM loading and calcium detection.
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Troubleshooting

Problem

Possible Cause

Suggested Solution

Low fluorescence signal

- Incomplete de-esterification-
Low dye concentration- Poor

dye loading

- Increase de-esterification
time.- Increase Fura Red AM
concentration.- Optimize
loading time and temperature.

Ensure Pluronic F-127 is used.

High background fluorescence

- Incomplete removal of
extracellular dye- Phenol red in

the medium

- Increase the number and
duration of washing steps.-
Use phenol red-free imaging
buffer.[3][4]

Rapid dye leakage

- Active transport out of the cell

- Include Probenecid in the
loading and imaging buffers to
block organic anion

transporters.[2]

Cell death or altered

morphology

- Dye toxicity at high

concentrations- Phototoxicity

- Decrease the Fura Red AM
concentration.- Reduce the
intensity and duration of
excitation light. Use neutral

density filters if available.[3][5]

Dye compartmentalization

- Dye accumulating in

organelles

- Lower the loading
temperature to room
temperature to reduce active

transport into organelles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Step-by-Step Fura Red AM Loading Protocol for
Neurons]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15139589+#step-by-step-fura-red-am-loading-
protocol-for-neurons]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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